5-Bromo-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol
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Overview
Description
5-Bromo-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol is a compound that belongs to the class of quinoline derivatives.
Preparation Methods
The synthesis of 5-Bromo-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol involves several steps. One common method includes the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to obtain 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to yield 5-amino-7-bromoquinolin-8-ol . The final step involves the reaction of this intermediate with 4-phenylpiperazine to obtain the desired compound .
Chemical Reactions Analysis
5-Bromo-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound has been used as a corrosion inhibitor for carbon steel in acidic environments.
Biology: Quinoline derivatives, including this compound, have been investigated for their antimicrobial and anticancer activities.
Industry: It is used in the formulation of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol involves its interaction with molecular targets and pathways. The compound is known to adsorb onto metal surfaces, forming a protective film that prevents corrosion. This adsorption is facilitated by the presence of heteroatoms such as nitrogen and oxygen in the quinoline ring, which interact with the metal surface . In biological systems, the compound may exert its effects by interacting with cellular targets, leading to the inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
5-Bromo-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol can be compared with other similar compounds, such as:
5-Nitro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol: This compound has a nitro group instead of a bromo group and may exhibit different chemical and biological properties.
7-Bromo-4-(piperazin-1-yl)quinoline: This compound lacks the phenyl group attached to the piperazine ring, which may affect its overall activity and applications.
Properties
Molecular Formula |
C20H20BrN3O |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
5-bromo-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C20H20BrN3O/c21-18-13-15(20(25)19-17(18)7-4-8-22-19)14-23-9-11-24(12-10-23)16-5-2-1-3-6-16/h1-8,13,25H,9-12,14H2 |
InChI Key |
CMIBCLNTDXWVDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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